trans-Cyclopentane-1,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-Cyclopentane-1,3-diamine dihydrochloride” is a chemical compound with the CAS Number: 1799439-22-7 . It has a molecular weight of 173.08 and is typically found as a white to off-white powder or crystals .
Synthesis Analysis
A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established . The successful multi-step synthesis comprises:Physical And Chemical Properties Analysis
“trans-Cyclopentane-1,3-diamine dihydrochloride” is a white to off-white powder or crystals . It has a molecular weight of 173.08 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
Cyclopentane-1,3-diamine (CPDA) is used in the synthesis of bifunctional monomers for poly-condensation . These monomers are synthesized by reacting diastereomerically pure cis- and trans-isomers of CPDA with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) .
Methods of Application or Experimental Procedures
The synthesis of CPDA from hemicellulosic feedstock involves several steps :
Results or Outcomes
The result of this process is the production of novel bifunctional diol monomers with internal amide and imine groups . One of these monomers, derived using γ-valerolactone (GVL), was successfully applied in the synthesis of polyurethanes .
2. Application in Chiral Ligands, Receptors, and Biologically Active Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds . Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .
Results or Outcomes
The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications . The outcomes of these applications are not detailed in the source .
2. Application in Chiral Ligands, Receptors, and Biologically Active Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Trans-cyclopentane-1,2-diamine has been used as a scaffold for chiral ligands, receptors, and biologically active compounds . Despite its early description, trans-cyclopentane-1,2-diamine has been underestimated historically due to its non-commercial availability, extreme instability, and complexity of the classical reported syntheses .
Results or Outcomes
The recent development of novel and efficient synthetic approaches has stimulated renewed interest in this chiral motif for a broad range of applications . The outcomes of these applications are not detailed in the source .
Safety And Hazards
Future Directions
While specific future directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” are not available in the search results, it’s worth noting that there has been renewed interest in cyclopentane-1,2-diamine, a related compound, for a broad range of applications . This suggests potential future research directions for “trans-Cyclopentane-1,3-diamine dihydrochloride” as well.
properties
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZIVFRVHUPSU-ALUAXPQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Cyclopentane-1,3-diamine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.